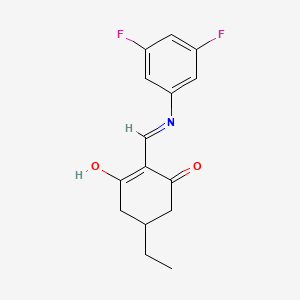
2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of cyclohexanedione, which is a type of ketone. It also contains a difluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms, similar to benzene) with two fluorine atoms attached, and an amino group (NH2), which is a basic functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the cyclohexanedione and difluorophenyl groups. These groups are both cyclic (ring-shaped), and the compound also contains multiple functional groups, including the ketone groups in the cyclohexanedione and the amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar ketone and amino groups could impact the compound’s solubility, while the cyclic groups could influence its stability .Scientific Research Applications
Synthesis of Cyclohexane-1,3-dione Derivatives : Cyclohexane-1,3-dione and its derivatives, including those similar to the specified compound, are valuable in synthesizing various organic and heterocyclic compounds. These derivatives serve as highly functionalized reactive intermediates, particularly for creating compounds with trifluoromethyl groups (Fadeyi & Okoro, 2008).
Development of Bioactive Molecules : Compounds like 2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione are used to synthesize six-membered oxygen-containing heterocycles. These heterocycles are intermediates in the synthesis of natural products and bioactive molecules with various pharmacological activities, such as anti-viral, anti-bacterial, and anti-cancer properties (Sharma, Kumar, & Das, 2020).
Creation of N-confused Porphyrin Derivatives : Such compounds also react with N-confused porphyrin, leading to the development of novel N-confused porphyrin derivatives. These are synthesized without the need for a catalyst and have potential applications in various chemical processes (Li et al., 2011).
Synthesis of Antimicrobial Agents : Derivatives of cyclohexane-1,3-dione have been used to create compounds with significant antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains (Ghorab, Soliman, Alsaid, & Askar, 2017).
Development of Electrochemical Catalysts : The structural properties of derivatives similar to 2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione have been exploited to synthesize heteroleptic Ni(ii) complexes. These complexes exhibit potential in electrocatalytic oxygen evolution studies, a crucial aspect in energy conversion processes (Anamika et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(3,5-difluorophenyl)iminomethyl]-5-ethyl-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2/c1-2-9-3-14(19)13(15(20)4-9)8-18-12-6-10(16)5-11(17)7-12/h5-9,19H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIWMYZZHOUZIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=C(C(=O)C1)C=NC2=CC(=CC(=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2365060.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2365061.png)
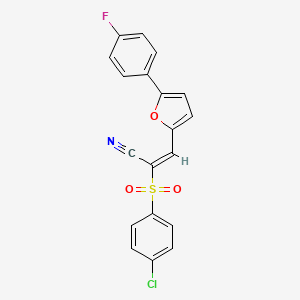
![4-(4-methoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2365067.png)
![3-(2,5-Dimethylpyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2365068.png)

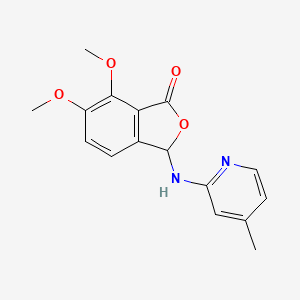
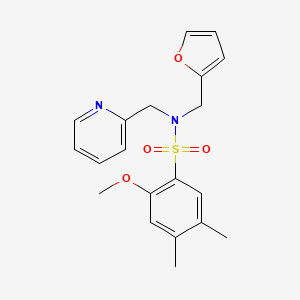
![N-(2,3-dimethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2365074.png)
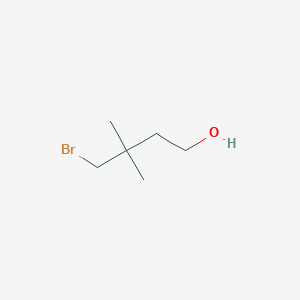
![9-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2365076.png)
![7-Fluoro-2-methyl-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2365078.png)